molecular formula C26H31N3O2S B285932 (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione

(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione

Cat. No. B285932
M. Wt: 449.6 g/mol
InChI Key: YLPAHICPGZEJJC-HAVVHWLPSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione, also known as TAK-915, is a novel compound that has been developed as a potential treatment for cognitive impairment associated with various neurological disorders. TAK-915 is a selective antagonist of the G protein-coupled receptor 39 (GPR39) and has shown promising results in preclinical studies.

Mechanism of Action

(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione acts as a selective antagonist of GPR39, a receptor that is highly expressed in the brain and has been implicated in various neurological disorders. By blocking the activity of GPR39, (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione enhances the release of neurotransmitters such as glutamate and acetylcholine, which are essential for cognitive function.
Biochemical and Physiological Effects
(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has been shown to increase the levels of glutamate and acetylcholine in the prefrontal cortex and hippocampus, two brain regions that are critical for learning and memory. (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione also enhances synaptic plasticity, which is the ability of neurons to form and strengthen connections with each other.

Advantages and Limitations for Lab Experiments

One of the main advantages of (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione is its selectivity for GPR39, which reduces the risk of off-target effects. However, (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has a relatively short half-life and requires frequent dosing in preclinical studies. Additionally, the long-term safety and efficacy of (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione in humans are still unknown.

Future Directions

Future research on (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione could focus on optimizing its pharmacokinetic properties to improve its efficacy and reduce the need for frequent dosing. Additionally, clinical trials could be conducted to evaluate the safety and efficacy of (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione in humans with cognitive impairment associated with various neurological disorders. Finally, (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione could be used as a tool compound to investigate the role of GPR39 in various physiological and pathological processes in the brain.

Synthesis Methods

(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione can be synthesized through a multi-step process involving the reaction of 4-tert-butylbenzaldehyde with 2-methylpiperazine, followed by the reaction with thiazolidine-2,4-dione and the subsequent purification of the product.

Scientific Research Applications

(5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has been extensively studied in preclinical models of cognitive impairment associated with Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). In these studies, (5E)-5-(4-tert-butylbenzylidene)-3-{[4-(2-methylphenyl)piperazin-1-yl]methyl}-1,3-thiazolidine-2,4-dione has been shown to improve cognitive function by enhancing synaptic plasticity and neurotransmitter release in the brain.

properties

Molecular Formula

C26H31N3O2S

Molecular Weight

449.6 g/mol

IUPAC Name

(5E)-5-[(4-tert-butylphenyl)methylidene]-3-[[4-(2-methylphenyl)piperazin-1-yl]methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C26H31N3O2S/c1-19-7-5-6-8-22(19)28-15-13-27(14-16-28)18-29-24(30)23(32-25(29)31)17-20-9-11-21(12-10-20)26(2,3)4/h5-12,17H,13-16,18H2,1-4H3/b23-17+

InChI Key

YLPAHICPGZEJJC-HAVVHWLPSA-N

Isomeric SMILES

CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)/C(=C\C4=CC=C(C=C4)C(C)(C)C)/SC3=O

SMILES

CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=O

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)CN3C(=O)C(=CC4=CC=C(C=C4)C(C)(C)C)SC3=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.